(2R)-2-Quinolin-4-ylpropan-1-amine
Description
Properties
IUPAC Name |
(2R)-2-quinolin-4-ylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-9(8-13)10-6-7-14-12-5-3-2-4-11(10)12/h2-7,9H,8,13H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQUMGKSZVQMRHO-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=CC=NC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CN)C1=CC=NC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-Quinolin-4-ylpropan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the quinoline ring system, which can be derived from aniline and glycerol through a Skraup synthesis.
Formation of Intermediate: The intermediate quinoline derivative is then subjected to a Friedel-Crafts acylation reaction to introduce the propan-1-amine moiety.
Reduction: The resulting product is reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to obtain the final this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.
Catalysis: Employing catalytic hydrogenation for the reduction step to improve selectivity and reduce reaction time.
Purification: Implementing advanced purification techniques such as crystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Functionalization of the Amine Group
The primary amine participates in diverse transformations:
Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The amine can be converted to an azide for click chemistry applications. Terminal alkynes react with azides in the presence of Cu(I) catalysts (e.g., CuSO₄/NaAsc) to form 1,4-disubstituted triazoles .
-
Example :
(2R)-2-Quinolin-4-ylpropan-1-amine → Azide intermediate → Triazole derivative
Yield: 70–90%
Amide Coupling
The amine reacts with carboxylic acids or activated esters (e.g., morpholine derivatives) to form amides. This is critical for drug conjugate synthesis .
textExample Reaction: (2R)-Amine + Morpholine-carbonyl chloride → Amide Conditions: DMF, DIPEA, RT[4]
Reductive Amination
Ketones or aldehydes react with the amine under reducing conditions (e.g., NaBH₃CN) to form secondary amines. This method is useful for introducing alkyl/aryl substituents .
Quinoline Ring Modifications
The quinoline core undergoes electrophilic substitution and cross-coupling reactions:
Electrophilic Aromatic Substitution
-
Nitration : HNO₃/H₂SO₄ introduces nitro groups at the C3 or C8 positions.
-
Sulfonation : SO₃/H₂SO₄ adds sulfonic acid groups, enhancing water solubility .
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings enable C–C or C–N bond formation. For example:
textQuinoline-Br + Arylboronic acid → Quinoline-Aryl Conditions: Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C[7]
Table 1: Reaction Conditions for Amine Functionalization
| Reaction Type | Reagents/Catalysts | Solvent | Yield (%) | Ref |
|---|---|---|---|---|
| CuAAC | CuSO₄, NaAsc | DMF/H₂O | 85–90 | |
| Amide Coupling | DIPEA, EDC/HOBt | DMF | 75–80 | |
| Reductive Amination | NaBH₃CN, RCHO | MeOH | 60–70 |
Scientific Research Applications
Medicinal Chemistry
1.1 Antimalarial Activity
Recent studies have indicated that quinoline derivatives, including (2R)-2-Quinolin-4-ylpropan-1-amine, exhibit promising antimalarial properties. A series of quinoline-4-carboxamide derivatives were identified through phenotypic screening against Plasmodium falciparum, showing moderate potency and favorable pharmacokinetic profiles. These compounds demonstrated low nanomolar activity in vitro and significant efficacy in vivo against malaria models, indicating a potential pathway for the development of new antimalarial drugs .
1.2 Anti-Cancer Properties
Research has also highlighted the potential of quinoline derivatives as anti-cancer agents. The compound has been investigated for its ability to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, certain structural modifications of quinoline compounds have been shown to enhance their cytotoxic effects against various cancer types, suggesting that this compound could be a candidate for further development in oncology .
Neuropharmacology
2.1 Alzheimer’s Disease
The incorporation of quinoline moieties into drug design has been linked to improved inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are critical targets in Alzheimer's disease therapy. Compounds similar to this compound have been shown to enhance brain exposure and exhibit antioxidant properties, making them suitable candidates for multi-targeted approaches in treating neurodegenerative diseases .
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of this compound is crucial for optimizing its pharmacological properties. Studies have explored how variations in substituents on the quinoline ring affect biological activity. For example, modifications have been systematically evaluated to enhance potency and selectivity against specific biological targets, leading to the identification of more effective derivatives .
Synthesis and Derivatives
The synthesis of this compound involves several methodologies that aim to achieve high enantioselectivity and yield. Recent advancements in synthetic techniques have allowed for the efficient production of this compound and its analogs, facilitating research into their biological activities .
Data Summary Table
Case Studies
Case Study 1: Antimalarial Compound Development
A study involving a series of quinoline derivatives demonstrated that modifications to the quinoline structure can lead to enhanced antimalarial activity. The lead compound from this series was optimized based on pharmacokinetic properties and showed promising results in animal models.
Case Study 2: Neuroprotective Agents
Another investigation focused on the neuroprotective effects of quinoline derivatives in models of Alzheimer's disease, revealing that certain compounds significantly inhibited cholinesterase activity while also providing antioxidant benefits.
Mechanism of Action
The mechanism of action of (2R)-2-Quinolin-4-ylpropan-1-amine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in key biological pathways.
Pathways Involved: It can modulate signaling pathways by binding to active sites or allosteric sites on proteins, thereby altering their activity.
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound with a simpler structure.
2-Quinolinylmethylamine: A derivative with a methylamine group instead of propan-1-amine.
4-Quinolinylamine: A compound with an amine group directly attached to the quinoline ring.
Uniqueness
(2R)-2-Quinolin-4-ylpropan-1-amine is unique due to its specific stereochemistry and the presence of the propan-1-amine moiety, which can impart distinct biological activities and chemical reactivity compared to its analogs.
Biological Activity
(2R)-2-Quinolin-4-ylpropan-1-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Preparation of the Quinoline Ring : The starting material is often derived from aniline through a Skraup synthesis.
- Formation of Intermediate : The quinoline derivative undergoes Friedel-Crafts acylation to introduce the propan-1-amine moiety.
- Reduction : The final product is obtained by reducing the intermediate using lithium aluminum hydride (LiAlH₄) or similar reagents.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could be critical in treating diseases such as cancer and malaria.
- Receptor Modulation : The compound may act as a ligand for certain receptors, influencing key signaling pathways that regulate cellular functions.
Therapeutic Applications
Research has highlighted several therapeutic areas where this compound shows promise:
1. Cancer Treatment
Studies indicate that derivatives of quinoline compounds can exhibit anti-tumor properties. For instance, related compounds have shown IC₅₀ values in the low micromolar range against various cancer cell lines, suggesting that this compound may have similar efficacy .
2. Antimicrobial Activity
The compound has been explored for its potential to combat bacterial infections, with preliminary studies indicating activity against certain strains.
3. Antimalarial Properties
Given the historical context of quinoline derivatives in antimalarial therapies (like chloroquine), there is ongoing research into the efficacy of this compound against malaria parasites.
Case Studies
Several studies have investigated the biological activities of quinoline derivatives, including this compound:
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by its stereochemistry and functional groups:
Key Structural Features:
- Chirality : The (2R) configuration is crucial for its biological interaction, differentiating it from other enantiomers which may exhibit varying activities.
- Substituents : Modifications on the quinoline ring can enhance or diminish activity; thus, structure-guided design is essential for optimizing therapeutic efficacy .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (2R)-2-Quinolin-4-ylpropan-1-amine, and how can stereochemical purity be ensured?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the functionalization of the quinoline core. For chiral amines like this compound, asymmetric synthesis or resolution using chiral auxiliaries (e.g., Evans oxazolidinones) is critical. Techniques such as chiral HPLC or polarimetry should be employed to verify enantiomeric excess (EE) . For quinoline derivatives, coupling reactions (e.g., Buchwald-Hartwig amination) may introduce the propan-1-amine moiety. Post-synthesis, NMR and X-ray crystallography (if crystals are obtainable) confirm stereochemistry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assigns proton and carbon environments, with NOESY confirming spatial arrangements of substituents.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- Chiroptical Methods : Circular dichroism (CD) or optical rotation to confirm the (2R) configuration .
- X-ray Diffraction : Resolves absolute configuration if single crystals are formed .
Q. What preliminary biological activities are associated with quinoline-based amines like this compound?
- Methodological Answer : Quinoline derivatives exhibit broad bioactivity, including antimicrobial, anticancer, and antimalarial properties. For preliminary screening:
- Antimicrobial Assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria .
- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
- Enzyme Inhibition : Test interactions with targets like topoisomerases or kinases via fluorometric assays .
Advanced Research Questions
Q. How does the stereochemistry at the 2R position influence the biological activity of this compound compared to its enantiomer?
- Methodological Answer : Enantiomers often differ in target binding due to chiral recognition. Conduct comparative studies:
- Docking Simulations : Use software like AutoDock Vina to model interactions with protein targets (e.g., quinoline-binding enzymes) .
- Pharmacokinetic Profiling : Compare metabolic stability (e.g., liver microsomes) and plasma protein binding .
- In Vivo Efficacy : Test both enantiomers in disease models (e.g., murine malaria) to correlate stereochemistry with potency .
Q. How can researchers resolve contradictions in reported bioactivity data for quinoline-amine derivatives?
- Methodological Answer : Discrepancies may arise from variations in assay conditions or impurities. Mitigation strategies include:
- Standardized Protocols : Adopt CLSI guidelines for antimicrobial testing .
- Purity Validation : Use orthogonal methods (HPLC, elemental analysis) to exclude batch variability .
- Meta-Analysis : Compare data across studies, adjusting for factors like solvent choice (DMSO vs. aqueous) .
Q. What computational strategies are effective for predicting the ADMET profile of this compound?
- Methodological Answer :
- QSAR Models : Train on quinoline derivatives to predict solubility, permeability, and toxicity .
- In Silico Metabolism : Use tools like Schrödinger’s ADMET Predictor to identify metabolic hotspots (e.g., amine oxidation sites) .
- Blood-Brain Barrier Penetration : Apply machine learning models (e.g., BBB Predictor) based on logP and polar surface area .
Q. What strategies optimize the selectivity of this compound for specific biological targets?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Synthesize analogs with modifications to the quinoline ring (e.g., halogenation) or amine chain (e.g., alkylation) .
- Fragment-Based Screening : Identify key binding motifs using crystallography or SPR .
- Proteomic Profiling : Use affinity pulldown assays with biotinylated probes to map off-target interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
